molecular formula C19H21ClIN3O B12412092 Loxapine impurity 3-d8 (iodide)

Loxapine impurity 3-d8 (iodide)

Cat. No.: B12412092
M. Wt: 477.8 g/mol
InChI Key: QFIXNGQYIYEVTD-QPUNNWGTSA-M
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Description

Loxapine impurity 3-d8 (iodide) is a deuterium-labeled version of Loxapine impurity 3 iodide. Deuterium labeling involves the substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen. This compound is primarily used in scientific research to study the pharmacokinetics and metabolic profiles of drugs. The molecular formula of Loxapine impurity 3-d8 (iodide) is C19H13D8ClIN3O, and it has a molecular weight of 477.80 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Loxapine impurity 3-d8 (iodide) involves the incorporation of deuterium into the Loxapine impurity 3 iodide molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer. the general approach involves the use of deuterated reagents and solvents to facilitate the incorporation of deuterium .

Industrial Production Methods

Industrial production of Loxapine impurity 3-d8 (iodide) follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of specialized equipment and controlled environments to ensure the purity and consistency of the final product. The production process is optimized to maximize yield and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

Loxapine impurity 3-d8 (iodide) can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted compounds .

Scientific Research Applications

Loxapine impurity 3-d8 (iodide) has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Loxapine impurity 3-d8 (iodide) is similar to that of Loxapine. Loxapine is a dopamine antagonist and a serotonin 5-HT2 blocker. It exerts its effects by antagonizing dopamine and serotonin receptors, leading to cortical inhibition and suppression of aggression. The deuterium labeling does not significantly alter the mechanism of action but may affect the pharmacokinetic and metabolic profiles .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Loxapine impurity 3-d8 (iodide) is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic and metabolic studies. The incorporation of deuterium can lead to differences in the rate of drug metabolism and excretion, making it a valuable tool in drug development and research .

Properties

Molecular Formula

C19H21ClIN3O

Molecular Weight

477.8 g/mol

IUPAC Name

8-chloro-6-(2,2,3,3,5,5,6,6-octadeuterio-4,4-dimethylpiperazin-4-ium-1-yl)benzo[b][1,4]benzoxazepine;iodide

InChI

InChI=1S/C19H21ClN3O.HI/c1-23(2)11-9-22(10-12-23)19-15-13-14(20)7-8-17(15)24-18-6-4-3-5-16(18)21-19;/h3-8,13H,9-12H2,1-2H3;1H/q+1;/p-1/i9D2,10D2,11D2,12D2;

InChI Key

QFIXNGQYIYEVTD-QPUNNWGTSA-M

Isomeric SMILES

[2H]C1(C([N+](C(C(N1C2=NC3=CC=CC=C3OC4=C2C=C(C=C4)Cl)([2H])[2H])([2H])[2H])(C)C)([2H])[2H])[2H].[I-]

Canonical SMILES

C[N+]1(CCN(CC1)C2=NC3=CC=CC=C3OC4=C2C=C(C=C4)Cl)C.[I-]

Origin of Product

United States

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